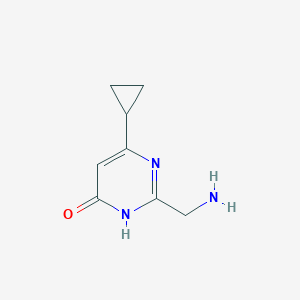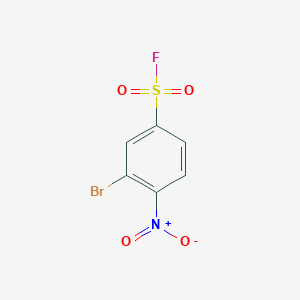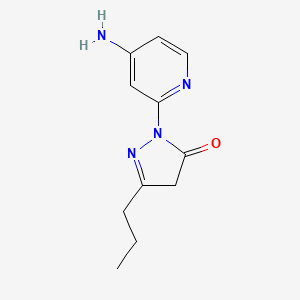
1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-aminopyridine with a suitable pyrazolone precursor. One common method includes the reaction of 4-aminopyridine with 3-propyl-4,5-dihydro-1H-pyrazol-5-one under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazolone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Saturated pyrazolone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in medicinal chemistry for their bioactive properties.
Piperidine Derivatives: Another class of nitrogen heterocycles with significant pharmaceutical applications.
Pyrazinamide Derivatives: Known for their use in tuberculosis treatment, these compounds have a similar pyrazolone core.
Uniqueness: 1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolone core with an aminopyridine substituent makes it a versatile scaffold for the development of new bioactive molecules.
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
2-(4-aminopyridin-2-yl)-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-2-3-9-7-11(16)15(14-9)10-6-8(12)4-5-13-10/h4-6H,2-3,7H2,1H3,(H2,12,13) |
Clé InChI |
IMHCYDKAYBLUNT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=O)C1)C2=NC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)

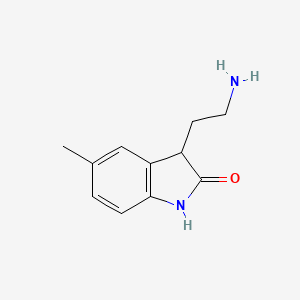

![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)


![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)

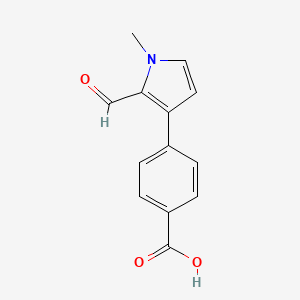
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)
![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
